![molecular formula C15H19NO3 B5611422 N,N-diallyl-2,6-dimethoxybenzamide](/img/structure/B5611422.png)
N,N-diallyl-2,6-dimethoxybenzamide
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Description
Synthesis Analysis
Synthesis of benzamide derivatives typically involves acylation reactions where an amine reacts with an acid chloride in a suitable solvent. For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by reacting 3-aminophenol with 4-metoxybenzoylchloride in tetrahydrofuran (THF), characterized by NMR and elemental analysis (Karabulut et al., 2014). Similar methodologies can be applied for the synthesis of N,N-diallyl-2,6-dimethoxybenzamide, adjusting the starting materials to include diallylamine and 2,6-dimethoxybenzoyl chloride.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography and DFT calculations. For example, the molecular structure of synthesized compounds has been determined to show how intermolecular interactions influence molecular geometry, bond lengths, and angles (Karabulut et al., 2014). These analytical techniques could similarly be applied to this compound to analyze its molecular structure in detail.
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and chemical properties. Studies on similar compounds have explored their potential in forming supramolecular structures through hydrogen bonding and their reactivity in substitution reactions (Şukriye Çakmak et al., 2022). Understanding the chemical properties of this compound could reveal its suitability for specific chemical transformations and applications.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the crystal packing, solubility, and thermal properties of benzamide derivatives have been studied to understand their stability and reactivity under different conditions (Karabulut et al., 2014); (Şukriye Çakmak et al., 2022). Analyzing these properties for this compound can provide insights into its behavior and potential applications in material science and chemistry.
Mechanism of Action
The mechanism of action of this compound is not clear without specific context. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s intended for use in materials or chemical synthesis, its reactivity would depend on the specific conditions .
Future Directions
properties
IUPAC Name |
2,6-dimethoxy-N,N-bis(prop-2-enyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-5-10-16(11-6-2)15(17)14-12(18-3)8-7-9-13(14)19-4/h5-9H,1-2,10-11H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFJZXKVGWGQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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